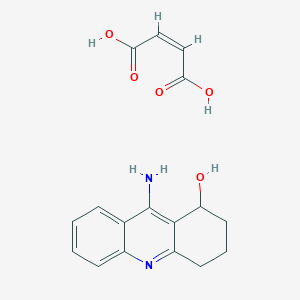

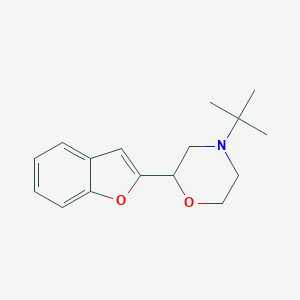

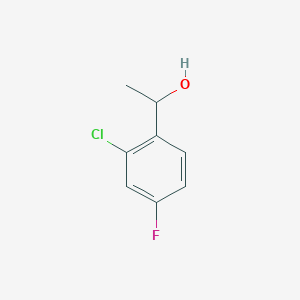

![molecular formula C8H13NO2 B048851 オクタヒドロシクロペンタ[b]ピロール-2-カルボン酸 CAS No. 118353-96-1](/img/structure/B48851.png)

オクタヒドロシクロペンタ[b]ピロール-2-カルボン酸

概要

説明

2-Azabicyclo[3.3.0]octane-3-carboxylic acid, also known as 2-azabicyclo[3.3.0]octane-3-carboxylic acid, is a bicyclic molecule that is used in a variety of laboratory experiments. It is an important compound for many scientific and industrial applications, and is used in the synthesis of a wide range of compounds. 3.0]octane-3-carboxylic acid.

科学的研究の応用

創薬と医薬への応用

オクタヒドロシクロペンタ[b]ピロール-2-カルボン酸の核構造は、生物活性化合物に共通する特徴である窒素含有複素環を持つため、創薬において貴重な骨格となっています 。その独特の二環式構造は、特に新規医薬品の開発において、いくつかの標的分子を全合成するための重要な合成中間体として利用されてきました。

キラル分子の合成

キラリティは、薬効に大きく影響を与える可能性があるため、製薬業界において重要な要素です。 この化合物のキラル中心は、効果的で安全な医薬品の開発に不可欠な、エナンチオマー純粋な物質の合成に利用されています 。

アンジオテンシン変換酵素(ACE)阻害剤

製薬分野における具体的な応用の一つに、高血圧やうっ血性心不全の治療に使用されるACE阻害剤であるラミプリルの合成があります。 オクタヒドロシクロペンタ[b]ピロール-2-カルボン酸は、この重要な医薬品の調製における出発物質として機能します 。

ジペプチジルペプチダーゼ-4(DPP4)阻害剤

この化合物は、DPP4の強力な阻害剤であるオクタヒドロシクロペンタ[b]ピロール-2-カルボニトリル誘導体の合成にも使用されています。 これらの阻害剤は、インクレチン効果を延長することで、最終的に血糖コントロールの改善につながるため、2型糖尿病の治療に役割を果たしています 。

バイオマスの高付加価値化

光化学変換によるバイオマス由来化合物の高付加価値化に関する研究が行われています。 この文脈では、オクタヒドロシクロペンタ[b]ピロール-2-カルボン酸構造が検討され、持続可能な化学とグリーンプロセスにおけるその可能性が強調されています 。

フローケミストリーへの応用

この化合物の構造は、新規合成方法論の開発に使用されるフローケミストリーにおいて有益です。 フローケミストリーは、効率性、安全性、スケーラビリティの点で利点を提供する革新的なアプローチです 。

生物活性分子の全合成

オクタヒドロシクロペンタ[b]ピロール-2-カルボン酸は、生物活性分子の全合成における重要な中間体です。 複雑な分子構造へのその組み込みは、潜在的な治療効果を持つ化合物の合成に不可欠です 。

キラル触媒と配位子の開発

この化合物のキラル中心は、不斉合成において極めて重要なキラル触媒と配位子の開発において有利です。 これらの触媒と配位子は、医薬品を含むさまざまな分野でますます需要が高まっているエナンチオマー純粋な生成物を生成するために使用されます 。

作用機序

Target of Action

Octahydrocyclopenta[b]pyrrole-2-carboxylic acid, also known as 2-Azabicyclo[3,3,1] octanyl-3-formic acid or 2-Azabicyclo[3.3.0]octane-3-carboxylic acid, is a complex organic compound. It’s worth noting that similar compounds have been found to interact with various enzymes and receptors, influencing their activity .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets.

生化学分析

Biochemical Properties

It is known that this compound has potential in the field of drug discovery . The specific enzymes, proteins, and other biomolecules it interacts with are yet to be identified.

Molecular Mechanism

It is known that this compound can be used as a starting material for the synthesis of other compounds, such as octahydrocyclopenta[b]pyrrole-2-carbonitrile derivatives, which are potent DPP4 inhibitors .

特性

IUPAC Name |

1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2/c10-8(11)7-4-5-2-1-3-6(5)9-7/h5-7,9H,1-4H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQHKEWIEKYQINX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC(NC2C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 2-Azabicyclo[3.3.0]octane-3-carboxylic acid, specifically its derivative ramipril, exert its antihypertensive effect?

A1: Ramipril itself is a prodrug. It is metabolized in the liver to its active form, ramiprilat, which acts as a potent and long-lasting ACE inhibitor. [, , ] By inhibiting ACE, ramiprilat prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. [, , , ] This leads to a decrease in peripheral vascular resistance and a reduction in blood pressure. []

Q2: Does ramipril affect other components of the renin-angiotensin-aldosterone system (RAAS)?

A2: Yes, ramipril treatment leads to an increase in plasma renin activity and a slight decrease in aldosterone plasma levels. [] This is expected as ACE inhibition disrupts the negative feedback loop within the RAAS.

Q3: Does ramipril exhibit tissue-specific ACE inhibition?

A3: Research suggests that ramipril, after being metabolized to ramiprilat, exerts long-lasting ACE inhibition in various tissues, including the plasma, lung, kidney, aorta, mesenteric artery, heart, hypophysis, and medulla oblongata. [] The inhibition in the kidney and mesenteric artery persists even after the discontinuation of treatment, potentially contributing to the long-term antihypertensive effects. []

Q4: What is the molecular formula and weight of 2-Azabicyclo[3.3.0]octane-3-carboxylic acid?

A4: While the provided research focuses heavily on derivatives, the molecular formula of 2-Azabicyclo[3.3.0]octane-3-carboxylic acid is C8H13NO2, and its molecular weight is 155.19 g/mol. Spectroscopic data is not explicitly provided in the research excerpts.

Q5: Are there any specific stability concerns with 2-Azabicyclo[3.3.0]octane-3-carboxylic acid derivatives, particularly ramipril?

A5: Research highlights the need for stable pharmaceutical compositions of 2-azabicyclo[3.3.0]octane-3-carboxylic acid derivatives like ramipril. [] Formulations often incorporate lubricants and external excipients to enhance stability. []

Q6: Can ramipril cross the blood-brain barrier?

A6: While ramipril's ability to cross the blood-brain barrier is not extensively discussed in the provided research, one study found that both ramiprilat and its prodrug ramipril were detected in rat cerebrospinal fluid after intravenous or intraperitoneal injections. [] This suggests that these compounds can, to some extent, penetrate the blood-brain barrier.

Q7: Were any specific drug delivery strategies investigated for 2-Azabicyclo[3.3.0]octane-3-carboxylic acid derivatives?

A7: One study explored the development of bilayer tablets containing ramipril for immediate release and metoprolol succinate for sustained release. [] This formulation aimed to provide both immediate and prolonged therapeutic effects.

Q8: What synthetic approaches are employed in the synthesis of 2-Azabicyclo[3.3.0]octane-3-carboxylic acid and its derivatives?

A8: The research highlights various synthetic strategies, including diastereoselective synthesis, [] utilizing L-serine as a starting material, [, ] and employing Michael reactions followed by hydrogenation and cyclization. [, ] Furthermore, the research mentions utilizing industrial waste materials, specifically the benzyl ester of (all-R)-2-azabicyclo[3.3.0]octane-3-carboxylic acid, as starting points for synthesizing new chiral compounds. [, , , , ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

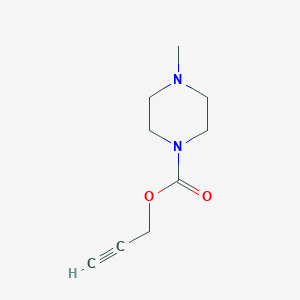

![tert-butyl N-[(E,2S,3R)-3-[tert-butyl(dimethyl)silyl]oxy-1-hydroxyoctadec-4-en-2-yl]carbamate](/img/structure/B48794.png)